molecular formula C13H8F3NO2 B1613449 2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid CAS No. 339538-61-3

2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid

Cat. No. B1613449
Key on ui cas rn: 339538-61-3
M. Wt: 267.2 g/mol
InChI Key: UOFKKYURCNXUMT-UHFFFAOYSA-N
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Patent
US06528525B1

Procedure details

In a similar manner to that described in Example 2, a reaction was carried out using methyl 3-trifluoromethylpyridine-6-ylbenzoate (791 mg) and aqueous sodium hydroxide solution (1N, 5.60 ml) and the reaction mixture was treated to afford the title compound (546 mg) which includes some impurity and was used in example 106 without further purification.
Name
methyl 3-trifluoromethylpyridine-6-ylbenzoate
Quantity
791 mg
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:20])([F:19])[C:3]1[CH:4]=[N:5][C:6]([C:9]2[CH:18]=[CH:17][CH:16]=[CH:15][C:10]=2[C:11]([O:13]C)=[O:12])=[CH:7][CH:8]=1.[OH-].[Na+]>>[F:20][C:2]([F:1])([F:19])[C:3]1[CH:4]=[N:5][C:6]([C:9]2[CH:18]=[CH:17][CH:16]=[CH:15][C:10]=2[C:11]([OH:13])=[O:12])=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
methyl 3-trifluoromethylpyridine-6-ylbenzoate
Quantity
791 mg
Type
reactant
Smiles
FC(C=1C=NC(=CC1)C1=C(C(=O)OC)C=CC=C1)(F)F
Step Two
Name
Quantity
5.6 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture was treated

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=NC(=CC1)C1=C(C(=O)O)C=CC=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 546 mg
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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